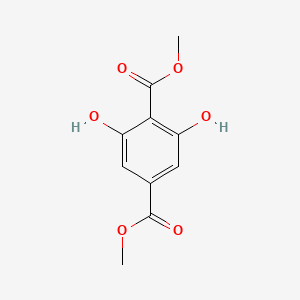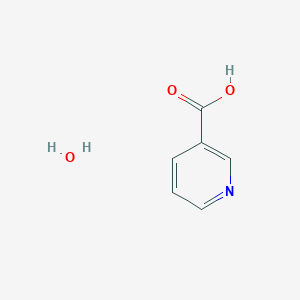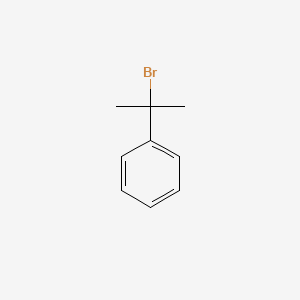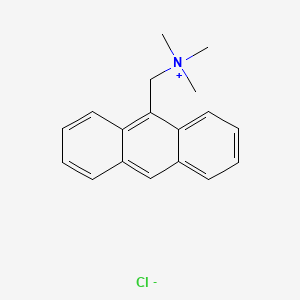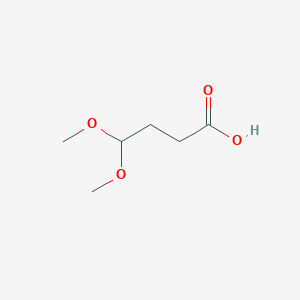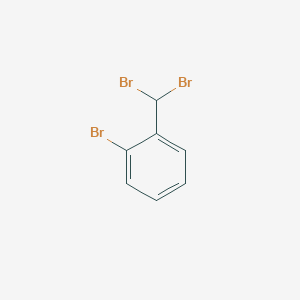![molecular formula C8H8ClN3 B3189819 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 35808-69-6](/img/structure/B3189819.png)
4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CDPP) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a pyrrolopyrimidine derivative that exhibits promising biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits promising biological activities that make it a potential candidate for the development of novel drugs. 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. It also exhibits antiviral activity against several viruses, including herpes simplex virus, cytomegalovirus, and HIV. Additionally, 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation. It also inhibits the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. Additionally, 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine exhibits several biochemical and physiological effects that make it a promising candidate for the development of novel drugs. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to inhibit the replication of certain viruses, including herpes simplex virus and cytomegalovirus. It also exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits promising biological activities that make it a potential candidate for the development of novel drugs. However, there are also several limitations to using 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not currently approved for human use, so further research is needed before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. One area of research is the development of novel drugs based on the structure of 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. Researchers are currently exploring the potential of 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives as anticancer and antiviral agents. Additionally, further research is needed to fully understand the mechanism of action of 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential side effects. Finally, researchers are also exploring the potential of 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine as a tool for studying the role of protein kinases and topoisomerases in cell signaling and proliferation.
Conclusion
In conclusion, 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a promising compound that exhibits several biological activities, including anticancer, antiviral, and anti-inflammatory properties. It has been extensively studied for its potential applications in the field of medicinal chemistry. The synthesis of 4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is relatively easy, and it exhibits promising results in lab experiments. However, further research is needed to fully understand its mechanism of action and potential side effects before it can be used in clinical trials.
Propriétés
IUPAC Name |
4-chloro-6,7-dimethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-6-7(9)10-4-11-8(6)12(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYJEPBRDUERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



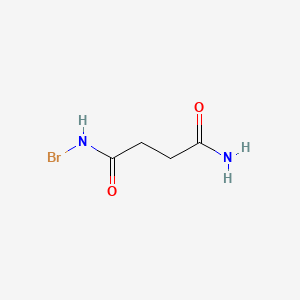
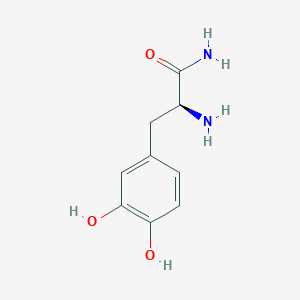

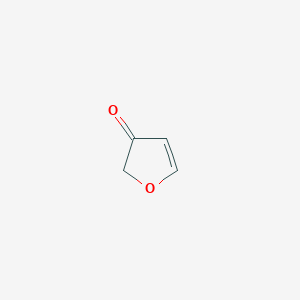
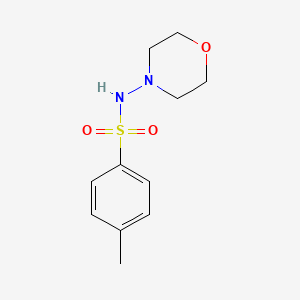

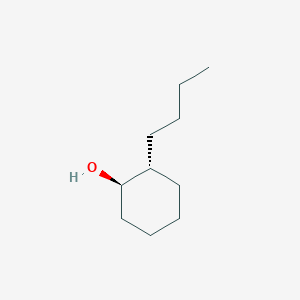
![2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B3189778.png)
